Cas no 26878-89-7 (N-Adamantan-1-yl-phthalamic Acid)

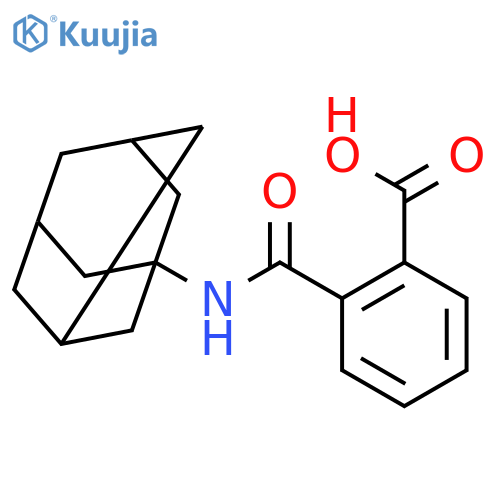

26878-89-7 structure

商品名:N-Adamantan-1-yl-phthalamic Acid

N-Adamantan-1-yl-phthalamic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-

- 2-(1-adamantylcarbamoyl)benzoic acid

- N-ADAMANTAN-1-YL-PHTHALAMIC ACID

- N-Adamantan-1-yl-phthalamic Acid

-

- インチ: InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22)

- InChIKey: AFSWJINXXOSCFD-UHFFFAOYSA-N

- ほほえんだ: O=C(NC12CC3CC(C1)CC(C2)C3)C4=CC=CC=C4C(O)=O

計算された属性

- せいみつぶんしりょう: 298.1444

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 69.23

N-Adamantan-1-yl-phthalamic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-04837-0.05g |

2-[(adamantan-1-yl)carbamoyl]benzoic acid |

26878-89-7 | 95% | 0.05g |

$42.0 | 2023-10-28 | |

| Enamine | EN300-04837-0.1g |

2-[(adamantan-1-yl)carbamoyl]benzoic acid |

26878-89-7 | 95% | 0.1g |

$66.0 | 2023-10-28 | |

| Enamine | EN300-04837-0.25g |

2-[(adamantan-1-yl)carbamoyl]benzoic acid |

26878-89-7 | 95% | 0.25g |

$92.0 | 2023-10-28 | |

| Enamine | EN300-04837-0.5g |

2-[(adamantan-1-yl)carbamoyl]benzoic acid |

26878-89-7 | 95% | 0.5g |

$175.0 | 2023-10-28 | |

| TRC | A576485-500mg |

N-Adamantan-1-yl-phthalamic Acid |

26878-89-7 | 500mg |

$ 320.00 | 2022-06-08 | ||

| TRC | A576485-100mg |

N-Adamantan-1-yl-phthalamic Acid |

26878-89-7 | 100mg |

$ 95.00 | 2022-06-08 | ||

| 1PlusChem | 1P00CEJ6-100mg |

N-ADAMANTAN-1-YL-PHTHALAMIC ACID |

26878-89-7 | 95% | 100mg |

$140.00 | 2024-05-08 | |

| Aaron | AR00CERI-50mg |

N-ADAMANTAN-1-YL-PHTHALAMIC ACID |

26878-89-7 | 95% | 50mg |

$83.00 | 2025-02-10 | |

| Aaron | AR00CERI-100mg |

N-ADAMANTAN-1-YL-PHTHALAMIC ACID |

26878-89-7 | 95% | 100mg |

$116.00 | 2025-02-10 | |

| Aaron | AR00CERI-2.5g |

N-ADAMANTAN-1-YL-PHTHALAMIC ACID |

26878-89-7 | 95% | 2.5g |

$717.00 | 2023-12-14 |

N-Adamantan-1-yl-phthalamic Acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

26878-89-7 (N-Adamantan-1-yl-phthalamic Acid) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量